2-((Tetrahydro-2H-pyran-4-yl)oxy)benzenesulfonamide
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Overview
Description
2-((Tetrahydro-2H-pyran-4-yl)oxy)benzenesulfonamide is an organic compound that features a tetrahydropyran ring attached to a benzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-((Tetrahydro-2H-pyran-4-yl)oxy)benzenesulfonamide typically involves the reaction of tetrahydropyran-4-ol with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
Tetrahydropyran-4-ol+Benzenesulfonyl chloride→this compound
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydropyran ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the sulfonamide group can yield the corresponding amine.
Substitution: The benzenesulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
2-((Tetrahydro-2H-pyran-4-yl)oxy)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to the sulfonamide group.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((Tetrahydro-2H-pyran-4-yl)oxy)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes by binding to their active sites. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
- 4-((Tetrahydro-2H-pyran-2-yl)oxy)benzenesulfonamide
- 2-((Tetrahydro-2H-pyran-2-yl)oxy)benzenesulfonamide
- 4-((Tetrahydro-2H-pyran-4-yl)oxy)benzenesulfonamide
Comparison: While these compounds share structural similarities, 2-((Tetrahydro-2H-pyran-4-yl)oxy)benzenesulfonamide is unique due to the position of the tetrahydropyran ring attachment. This positional difference can influence the compound’s reactivity and interaction with biological targets, making it distinct in its applications and effects.
Properties
IUPAC Name |
2-(oxan-4-yloxy)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4S/c12-17(13,14)11-4-2-1-3-10(11)16-9-5-7-15-8-6-9/h1-4,9H,5-8H2,(H2,12,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMFUEKREIKKSKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=CC=CC=C2S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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